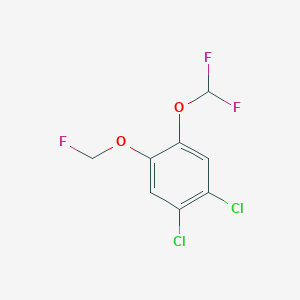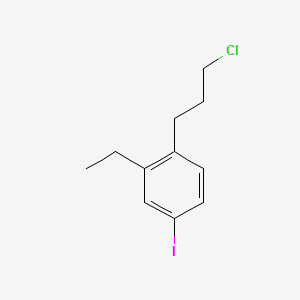
Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)-: is a chemical compound with the molecular formula C36H71NO3 and a molecular weight of 565.95 g/mol . This compound is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- typically involves the reaction of octadecanoic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The process may involve the following steps:
Activation of Octadecanoic Acid: Octadecanoic acid is activated using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Reaction with Hydroxylamine: The active ester intermediate reacts with hydroxylamine to form the desired amide product.
Industrial Production Methods
In an industrial setting, the production of Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents
Major Products Formed
Oxidation Products: Oxo derivatives
Reduction Products: Alcohols, amines
Substitution Products: Halogenated derivatives, alkylated derivatives
Wissenschaftliche Forschungsanwendungen
Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Studied for its potential role in biological systems, including its interactions with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products.
Wirkmechanismus
The mechanism of action of Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- involves its interaction with specific molecular targets and pathways. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its functional groups enable it to interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- can be compared with other similar compounds, such as:
Stearamide: Similar structure but lacks the hydroxyl and oxo functional groups.
Oleamide: Contains a double bond in the hydrocarbon chain, leading to different physical and chemical properties.
Palmitamide: Shorter hydrocarbon chain, resulting in different solubility and reactivity.
The uniqueness of Octadecanamide, N-hydroxy-N-(1-oxooctadecyl)- lies in its specific combination of functional groups and long hydrocarbon chain, which confer distinct properties and applications.
Eigenschaften
CAS-Nummer |
10126-70-2 |
|---|---|
Molekularformel |
C36H71NO3 |
Molekulargewicht |
566.0 g/mol |
IUPAC-Name |
N-hydroxy-N-octadecanoyloctadecanamide |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(38)37(40)36(39)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-34H2,1-2H3 |
InChI-Schlüssel |
KPUCFIHHBVGUNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(C(=O)CCCCCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether](/img/structure/B14066969.png)



